molecular formula C14H14N2S B188394 1-methyl-1,3-diphenylthiourea CAS No. 4949-93-3

1-methyl-1,3-diphenylthiourea

Cat. No.: B188394
CAS No.: 4949-93-3
M. Wt: 242.34 g/mol
InChI Key: WFICXIZBSZGSGV-UHFFFAOYSA-N
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Description

1-methyl-1,3-diphenylthiourea is a chemical compound with the molecular formula C14H14N2OS. It is known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a carbanilide core with a methylthio group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1,3-diphenylthiourea can be synthesized through several methods. One common approach involves the reaction of N-phenylthiourea with methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve N-phenylthiourea in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution.
  • Introduce methyl iodide to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1,3-diphenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-1,3-diphenylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-1,3-diphenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Similar structure but lacks the methylthio group.

    N-methylthiourea: Contains a methylthio group but lacks the carbanilide core.

    Diphenylurea: Similar core structure but different functional groups.

Uniqueness

1-methyl-1,3-diphenylthiourea is unique due to the presence of both the carbanilide core and the methylthio group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

CAS No.

4949-93-3

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

1-methyl-1,3-diphenylthiourea

InChI

InChI=1S/C14H14N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17)

InChI Key

WFICXIZBSZGSGV-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Isomeric SMILES

CN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Key on ui other cas no.

4949-93-3

Origin of Product

United States

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